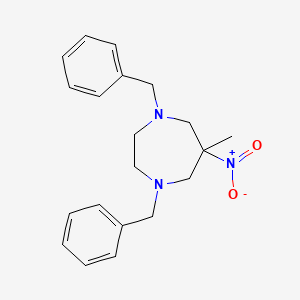
1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane is a chemical compound with the molecular formula C20H25N3O2 and a molecular weight of 339.43 g/mol It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane can be synthesized through a multi-step process involving the reaction of N,N’-dibenzylethylenediamine with para-formaldehyde and nitroethane in ethanol under reflux conditions . The reaction mixture is then purified using silica gel column chromatography to obtain the desired product.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as in the presence of a .
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a catalyst such as .
Substitution: Various nucleophiles can be used to replace the benzyl groups.
Major Products Formed:
Reduction of the nitro group: results in the formation of 1,4-Dibenzyl-6-methyl-1,4-diazepane.
Substitution reactions: yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1,4-Dibenzyl-6-methyl-1,4-diazepane
- 1,4-Dibenzyl-6-nitro-1,4-diazepane
- 6-Methyl-6-nitro-1,4-diazepane
Uniqueness: 1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane is unique due to the presence of both benzyl and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
492437-19-1 |
|---|---|
Formule moléculaire |
C20H25N3O2 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
1,4-dibenzyl-6-methyl-6-nitro-1,4-diazepane |
InChI |
InChI=1S/C20H25N3O2/c1-20(23(24)25)16-21(14-18-8-4-2-5-9-18)12-13-22(17-20)15-19-10-6-3-7-11-19/h2-11H,12-17H2,1H3 |
Clé InChI |
ZPRZDSLWKITLOV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CCN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)
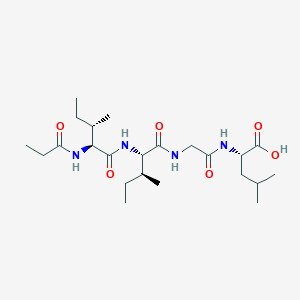
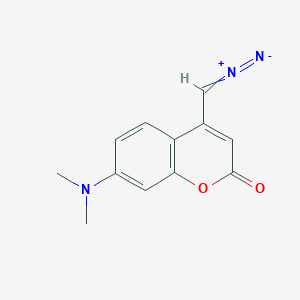
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)
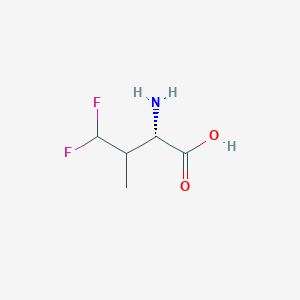
![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)
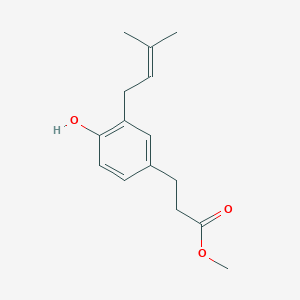
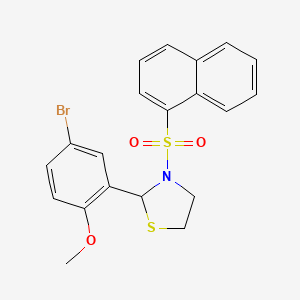

![Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-](/img/structure/B14236434.png)

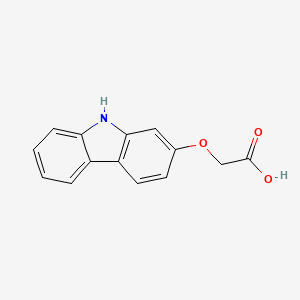
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)

